molecular formula C9H16N4O2 B1603720 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 752222-81-4

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1603720
M. Wt: 212.25 g/mol
InChI Key: TXDXEUVACFAWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.

Mechanism Of Action

The exact mechanism of action of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been suggested that it may exert its antiviral and antifungal activity by interfering with the replication of the virus or fungus.

Biochemical And Physiological Effects

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses and fungi, leading to a reduction in the viral or fungal load.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer, viral infections, and fungal infections could also be explored.

Scientific Research Applications

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as antifungal activity against Candida albicans.

properties

IUPAC Name

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15/h3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDXEUVACFAWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C(N(C1=O)CC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620042
Record name 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione

CAS RN

752222-81-4
Record name 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione (300 mg) in methanol (10 ml) was added 10% palladium on carbon catalyst (50 mg), and the mixture was hydrogenated under hydrogen at 30 psi for 2 hours. The mixture was filtered through celite, and solvent was removed from the filtrate under reduced pressure, to provide 5,6-diamino-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (2).
Name
6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 6
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